

Application Notes and Protocols: LY86057 Cell-Based Assay Development

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Compound of Interest

Compound Name: LY86057

Cat. No.: B1675719

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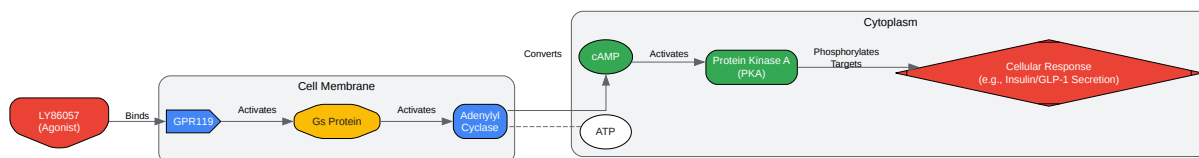
Introduction

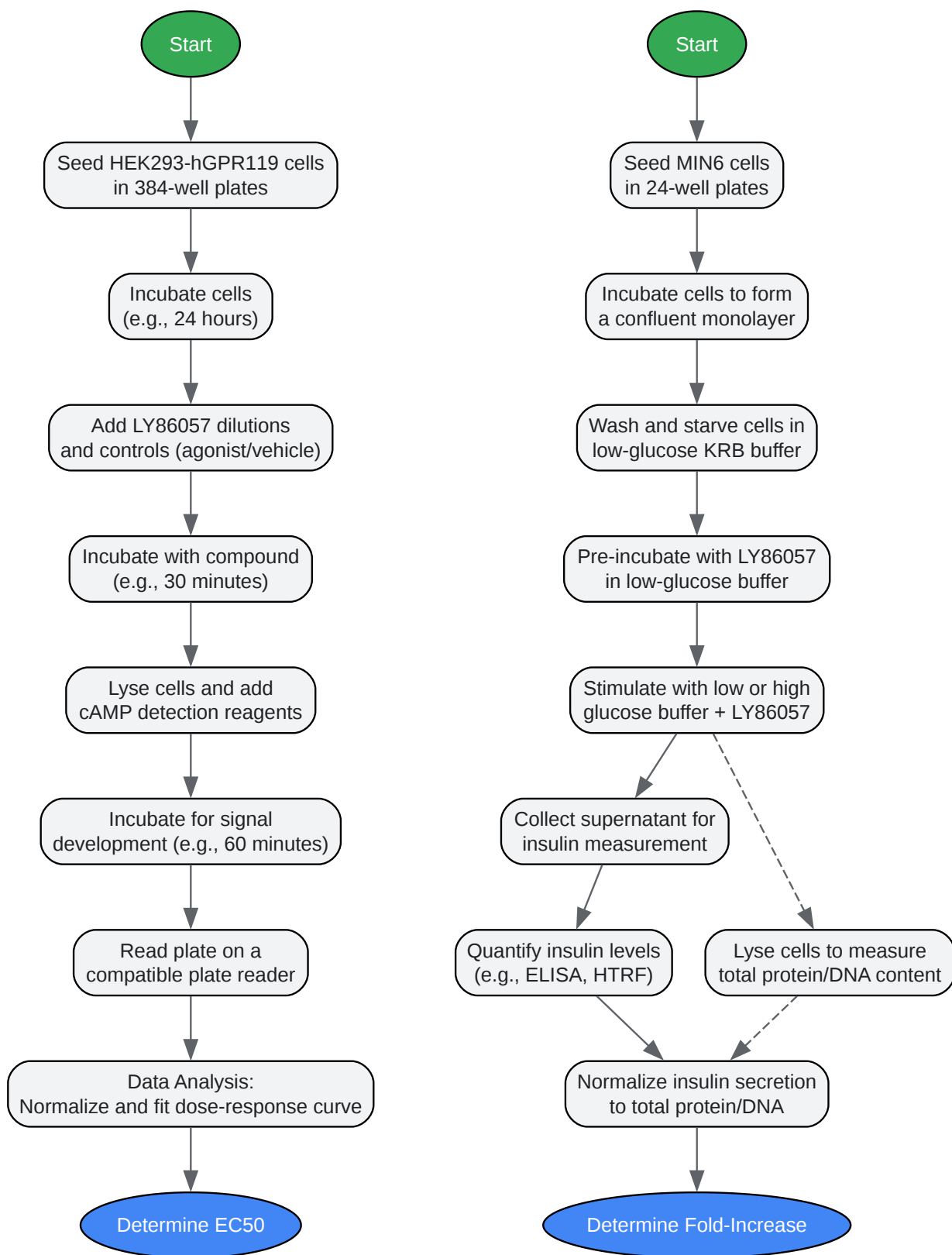
G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and obesity.[1][2] It is predominantly expressed in pancreatic β -cells and intestinal enteroendocrine L-cells.[3][4][5] Activation of GPR119, a Gs-coupled receptor, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][3] This signaling cascade promotes glucose-dependent insulin secretion from pancreatic β -cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[1][3][6]

LY86057 is a novel small molecule modulator being investigated for its potential as a GPR119 agonist. These application notes provide a comprehensive overview and detailed protocols for developing robust cell-based assays to characterize the pharmacological activity of **LY86057** and similar compounds targeting the GPR119 receptor.

GPR119 Signaling Pathway

Upon binding of an agonist like **LY86057**, GPR119 undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The G α s subunit dissociates and activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to enhanced insulin or GLP-1 secretion.





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